molecular formula C10H10N2O B8506356 7-Ethyl-1H-indazole-5-carboxaldehyde CAS No. 635712-50-4

7-Ethyl-1H-indazole-5-carboxaldehyde

Cat. No. B8506356
M. Wt: 174.20 g/mol
InChI Key: UYMUWQCTLCQKPW-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

5-Bromo-7-ethyl-1H-indazole (2.0 g, 8.9 mmol) and sodium hydride (226 mg, 1.1 equiv.) were weighed into a flame-dried round-bottom flask containing a magnetic stir bar. Under a nitrogen atmosphere at room temperature, dry tetrahydrofuran (60 mL) was added. The mixture was stirred at room temperature for 15 min. The stirred mixture was cooled to −78° C. and a solution of tert-butyllithium in pentane (1.7 M, 10.5 mL, 2.0 equiv.) was added over several minutes. After 15 min at −78° C., the reaction was gradually warmed to −50° C., and recooled to −78° C. Dimethylformamide (2.8 mL) was slowly added and the mixture allowed to warm to −50° C. The solution was quickly transferred to a stirred solution of water 300 mL and 1 M potassium hydrogen sulfate (25 mL). The resulting suspension was extracted with diethyl ether, washed with water, then brine, dried over magnesium sulfate, and concentrated. Column chromatography gave 160 mg (10%) as a white solid. 1H-NMR (CD3OD, 500 MHz) δ 1.38 (t, J=7.6, 3H), 2.98 (q, J=7.6, 2H), 7.71 (s, 1H), 8.22 (s, 1H), 8.24 (s, 1H), 9.96 (s, 1H). Mass spec.: 175.08 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
2.8 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=C2C(=C(CC)C=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].[C:15]([Li])([CH3:18])([CH3:17])[CH3:16].[CH3:20][CH2:21][CH2:22][CH2:23][CH3:24].S([O-])(O)(=O)=[O:26].[K+]>O.CN(C)C=O.O1CCCC1>[CH2:21]([C:22]1[CH:16]=[C:15]([CH:18]=[O:26])[CH:17]=[C:24]2[C:23]=1[NH:7][N:6]=[CH:5]2)[CH3:20] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=C(C1)CC
Name
Quantity
226 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
10.5 mL
Type
reactant
Smiles
CCCCC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was cooled to −78° C.
WAIT
Type
WAIT
Details
After 15 min at −78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was gradually warmed to −50° C.
CUSTOM
Type
CUSTOM
Details
recooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −50° C
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Column chromatography gave 160 mg (10%) as a white solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)C=1C=C(C=C2C=NNC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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